2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is an organic compound that features a chlorophenoxy group, a furan ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves the reaction of 4-chlorophenol with 2-(furan-2-yl)-2-methoxyethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically between 0°C to 25°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-methylphenoxy)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-19-14(13-3-2-8-20-13)9-17-15(18)10-21-12-6-4-11(16)5-7-12/h2-8,14H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPALRHXTYJTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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